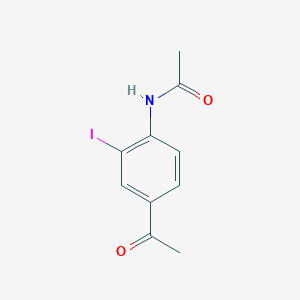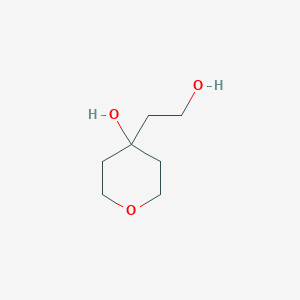
4-(2-Hydroxyethyl)oxan-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Hydroxyethyl)oxan-4-ol is an organic compound with the molecular formula C7H14O3 It is a derivative of tetrahydropyran, featuring a six-membered ring with one oxygen atom and a hydroxyethyl group attached to the fourth carbon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyethyl)oxan-4-ol typically involves the reaction of tetrahydropyran with ethylene oxide under acidic or basic conditions. The reaction proceeds through the opening of the tetrahydropyran ring and subsequent nucleophilic attack by the ethylene oxide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound can be achieved through continuous flow processes, where the reactants are fed into a reactor under controlled conditions. This method ensures high yield and purity of the product. The reaction is typically carried out at elevated temperatures and pressures to optimize the reaction rate and efficiency.
化学反应分析
Types of Reactions
4-(2-Hydroxyethyl)oxan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) or amines (NH2-) can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: The major product is 4-(2-carboxyethyl)oxan-4-ol.
Reduction: The major product is this compound.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
科学研究应用
4-(2-Hydroxyethyl)oxan-4-ol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 4-(2-Hydroxyethyl)oxan-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with various biomolecules, facilitating its binding and interaction with enzymes and receptors. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
Tetrahydropyran: A six-membered ring with one oxygen atom, similar to 4-(2-Hydroxyethyl)oxan-4-ol but without the hydroxyethyl group.
4-Hydroxyethyl-2-oxazoline: A compound with a similar hydroxyethyl group but a different ring structure.
Uniqueness
This compound is unique due to its specific ring structure and the presence of the hydroxyethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex molecules and as a versatile intermediate in organic chemistry.
属性
分子式 |
C7H14O3 |
|---|---|
分子量 |
146.18 g/mol |
IUPAC 名称 |
4-(2-hydroxyethyl)oxan-4-ol |
InChI |
InChI=1S/C7H14O3/c8-4-1-7(9)2-5-10-6-3-7/h8-9H,1-6H2 |
InChI 键 |
DTWKYBUPVPGWDU-UHFFFAOYSA-N |
规范 SMILES |
C1COCCC1(CCO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,5,6,8-tetrazatricyclo[7.5.0.03,7]tetradeca-3(7),4,8-trien-2-one](/img/structure/B13008655.png)
![3-Bromopyrazolo[1,5-c]pyrimidine](/img/structure/B13008656.png)
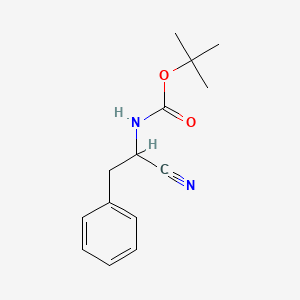
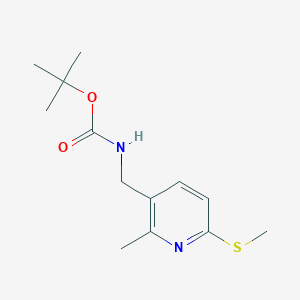
![1-(2-Methylbenzo[d]thiazol-7-yl)ethanone](/img/structure/B13008670.png)
![N-((4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)methyl)cyclopropanamine](/img/structure/B13008681.png)
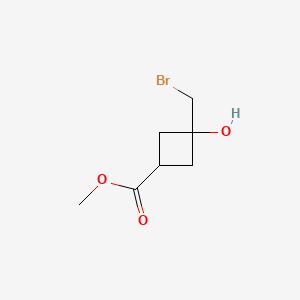
![8-Fluoropyrazino[2,3-d]pyridazin-5-amine](/img/structure/B13008691.png)
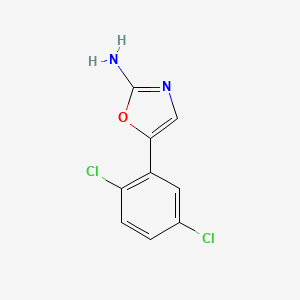
![N,2'-Dimethyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B13008703.png)
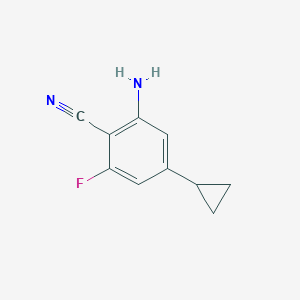
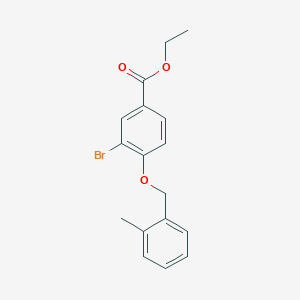
![1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13008718.png)
